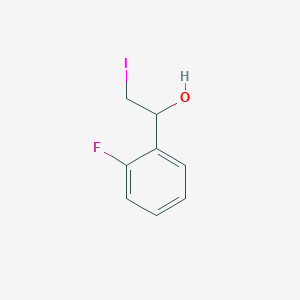

1-(2-Fluorophenyl)-2-iodoethan-1-ol

Description

1-(2-Fluorophenyl)-2-iodoethan-1-ol is an organoiodine compound featuring a hydroxyl (-OH) group attached to a carbon chain, with a 2-fluorophenyl substituent and an iodine atom at the β-position. Its molecular formula is C₈H₈FIO, with a molecular weight of 266.05 g/mol .

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-iodoethanol |

InChI |

InChI=1S/C8H8FIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 |

InChI Key |

CEURGFUVLHQWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CI)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with iodoethane in the presence of a base, followed by reduction to yield the desired product. The reaction conditions typically include:

Solvent: Tetrahydrofuran or similar organic solvents.

Base: Sodium hydride or potassium carbonate.

Temperature: Room temperature to slightly elevated temperatures.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include:

Catalysts: Palladium or other transition metal catalysts to enhance reaction efficiency.

Purification: Recrystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can yield simpler alcohols or hydrocarbons.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Formation of 2-fluorophenylacetaldehyde or 2-fluorophenylacetone.

Reduction: Formation of 2-fluorophenylethane.

Substitution: Formation of 2-fluorophenyl-2-azidoethanol or 2-fluorophenyl-2-thioethanol.

Scientific Research Applications

1-(2-Fluorophenyl)-2-iodoethan-1-ol is a halogenated alcohol featuring a fluorophenyl group and an iodoethanol moiety. It has a role as a versatile intermediate in synthesizing complex organic molecules and potential applications in pharmaceutical chemistry.

Scientific Research Applications

This compound has potential applications in various fields:

- Organic Synthesis It can serve as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry Its unique structure may allow it to serve as a lead compound.

- Interaction studies Studies primarily focus on its reactivity with biological targets and other chemical species. Preliminary studies suggest that the compound may interact with enzymes or receptors due to its functional groups, although comprehensive interaction profiles remain under investigation.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound: The synthesis may also involve multi-step procedures where intermediate compounds are generated before obtaining the final product. It can be synthesized from 1-fluoro-2-vinylbenzene following general procedure A and purified by chromatography .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with various molecular targets. The presence of both fluorine and iodine atoms allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structural modifications and the target molecules involved.

Comparison with Similar Compounds

Positional Isomers: 1-(3-Fluorophenyl)-2-iodoethan-1-ol

Halogen-Substituted Analogs: 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

- Structure : Replaces iodine with chlorine and hydroxyl with ketone.

- Molecular Weight : ~174.60 g/mol (lower due to chlorine and ketone group) .

- Reactivity : The ketone group enables nucleophilic addition, while chlorine (poorer leaving group than iodine) reduces substitution reactivity.

- Applications : Likely used in ketone-based syntheses, contrasting with the alcohol functionality of the target compound.

Enantiomeric Variant: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Cyclohexane Derivative: 2-Cyclohexyl-2-fluoroethan-1-ol

- Structure : Replaces aromatic fluorophenyl with cyclohexyl.

- Molecular Weight: 146.21 g/mol (smaller, non-aromatic structure) .

- Reactivity : The cyclohexyl group increases lipophilicity, favoring membrane permeability in drug design.

- Applications : Suitable for hydrophobic environments, unlike the aromatic target compound.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Reactivity and Stability

- Iodine vs. Chlorine : Iodine in the target compound enhances leaving group ability, favoring SN2 reactions, whereas chlorine in 2-chloro-1-(4-fluorophenyl)-2-phenylethan-1-one limits substitution .

- Hydroxyl vs. Ketone : The alcohol group enables hydrogen bonding (increasing solubility in polar solvents), while ketones are more electrophilic .

Biological Activity

1-(2-Fluorophenyl)-2-iodoethan-1-ol is a halogenated organic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. The presence of both fluorine and iodine atoms, along with a hydroxyl group, suggests potential biological activity that warrants investigation. This article will explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C8H8F I O

- Molecular Weight : Approximately 248.05 g/mol

- Structure : The compound consists of a fluorophenyl group attached to an iodoethanol moiety, which may influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, similar compounds with halogen substitutions often exhibit significant biological properties, including antimicrobial, antifungal, and anticancer activities. The following sections summarize the findings from various studies related to this compound and its analogs.

Halogenated compounds typically interact with biological macromolecules such as proteins and nucleic acids. The mechanisms through which this compound may exert its effects include:

- Nucleophilic Substitution : The iodine atom can participate in nucleophilic substitution reactions, potentially modifying biomolecules.

- Hydrogen Bonding : The hydroxyl group may engage in hydrogen bonding with target proteins, influencing their function.

Anticancer Activity

Research has shown that halogenated phenols can exhibit anticancer properties. For instance, compounds similar in structure to this compound have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Halogenated compounds are often recognized for their antimicrobial activities. Studies indicate that fluorinated and iodinated phenolic compounds can display significant inhibitory effects against various pathogens, suggesting a potential role for this compound in antimicrobial applications .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.